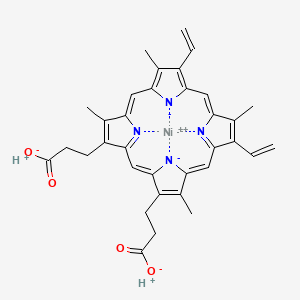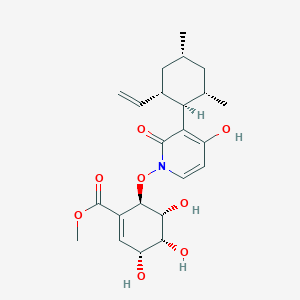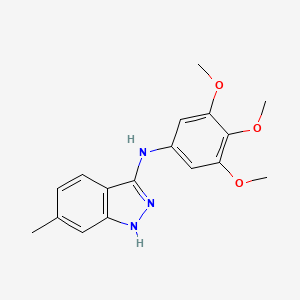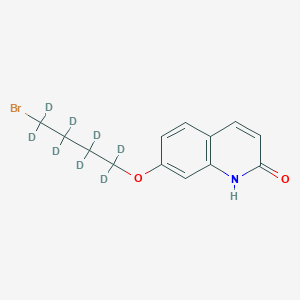
AChE/BuChE-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BuChE-IN-3 is a novel compound synthesized by combining flurbiprofen and isoniazide. It exhibits enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of AChE/BuChE-IN-3 involves the combination of flurbiprofen and isoniazide. The reaction conditions and specific synthetic routes are detailed in the study by Amina Asghar and colleagues . Industrial production methods for this compound are not yet well-documented, as it is primarily in the research phase.
Analyse Chemischer Reaktionen
AChE/BuChE-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can occur, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
AChE/BuChE-IN-3 has several scientific research applications, including:
Chemistry: The compound is used in studies related to enzyme inhibition and molecular docking.
Biology: It is studied for its potential effects on cholinergic neurotransmission and neural function.
Medicine: this compound shows promise as a treatment for Alzheimer’s disease due to its enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase.
Wirkmechanismus
AChE/BuChE-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
AChE/BuChE-IN-3 is compared with other similar compounds, such as flurbiprofen and physostigmine. It shows approximately 2.5 times enhanced acetylcholinesterase inhibition activity and 1.7 times improved butyrylcholinesterase inhibition activity compared to flurbiprofen . Other similar compounds include eserine (physostigmine), which also inhibits acetylcholinesterase but with lower binding energy compared to this compound .
Eigenschaften
Molekularformel |
C30H30F3N3O6 |
|---|---|
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
4-[[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxymethyl]-1-[[4-(trifluoromethyl)phenyl]methyl]triazole |
InChI |
InChI=1S/C30H30F3N3O6/c1-37-25-13-22(41-17-21-16-36(35-34-21)15-18-5-7-20(8-6-18)30(31,32)33)14-26-23(25)9-10-24(42-26)19-11-27(38-2)29(40-4)28(12-19)39-3/h5-8,11-14,16,24H,9-10,15,17H2,1-4H3 |
InChI-Schlüssel |
VEELDJJRSMRMQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCC3=C(O2)C=C(C=C3OC)OCC4=CN(N=N4)CC5=CC=C(C=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

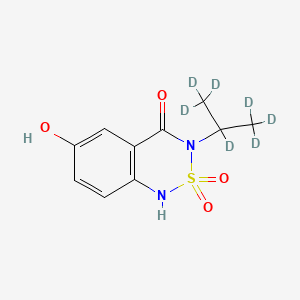
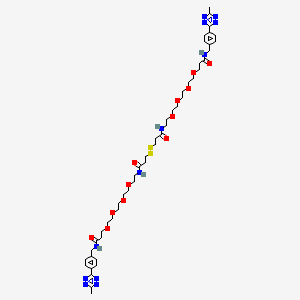
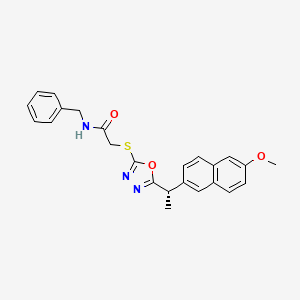

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)
